molecular formula C14H16N4O B2677103 1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-pyrazole CAS No. 2176124-91-5

1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-pyrazole

Cat. No.: B2677103
CAS No.: 2176124-91-5
M. Wt: 256.309
InChI Key: HLZUOFJVRWJYHC-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with three methyl groups at positions 1, 3, and 3. The 4-position is functionalized with a carbonyl-linked pyrrolo[3,4-b]pyridine moiety, a bicyclic system combining pyrrole and pyridine rings. This structural architecture positions the compound within a class of fused heterocycles known for diverse bioactivities, including anticancer and antimicrobial properties.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-9-13(10(2)17(3)16-9)14(19)18-7-11-5-4-6-15-12(11)8-18/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZUOFJVRWJYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrrole ring, followed by its functionalization to introduce the pyridine and pyrazole moieties. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process. Additionally, purification methods like crystallization and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism.

Comparison with Similar Compounds

Key Observations

Heterocycle Fusion and Bioactivity :

  • The target compound’s pyrrolopyridine-pyrazole fusion aligns with ’s principle that combining heterocycles amplifies bioactivity. Unlike tricyclic thiadiazole-triazole hybrids (e.g., in ), the pyrrolopyridine moiety here may confer selectivity toward kinase or apoptosis-related targets, similar to Bcl-xL inhibitors in .
  • Comparatively, pyrido-pyridazine derivatives () exhibit anticancer activity via pro-apoptotic mechanisms, suggesting the target compound’s pyrrolopyridine group could play a analogous role .

Substituent Effects: The methyl groups on the pyrazole enhance lipophilicity relative to polar substituents like sulfinyl (fipronil) or carboxylic acid (). This may favor blood-brain barrier penetration or intracellular uptake compared to fipronil’s insecticidal action, which relies on sulfinyl electronegativity for GABA receptor binding . The carbonyl linker in the target compound differs from the propanoic acid chain in ’s analog, likely altering solubility and hydrogen-bonding capacity .

Therapeutic vs.

Research Findings and Implications

  • Synthetic Feasibility : The compound’s synthesis likely follows routes similar to ’s tricyclic systems, involving cyclocondensation or cross-coupling reactions.
  • Biological Potential: Structural parallels to Bcl-xL inhibitors () suggest apoptotic activity, warranting in vitro screening against cancer cell lines.
  • Optimization Opportunities : Replacement of the carbonyl group with bioisosteres (e.g., sulfonamide) could modulate target affinity, as seen in fipronil’s sulfinyl group .

Biological Activity

1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-pyrazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies highlighting its pharmacological properties.

Chemical Structure and Synthesis

The compound features a unique structure combining a pyrazole ring with a pyrrolopyridine moiety . Its synthesis typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of the pyrrole ring is followed by functionalization to introduce the pyridine and pyrazole moieties. Specific reaction conditions such as temperature and solvent choice are critical for optimizing yields and purity.

Synthetic Route Overview

StepDescription
1Preparation of pyrrole ring
2Functionalization to introduce pyridine
3Cyclization to form pyrazole moiety
4Purification (e.g., crystallization)

Biological Activity

The biological activity of this compound has been investigated in various studies. It exhibits potential antitumor , anti-inflammatory , and analgesic properties.

The compound's mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. It may inhibit certain kinases or modulate signaling pathways critical in disease processes.

Antitumor Activity

A study published in MDPI highlighted that compounds related to the pyrazolo[3,4-b]pyridine scaffold demonstrated significant antiproliferative effects against various cancer cell lines. Notably:

  • Compound A showed IC50 values of 0.36 µM against CDK2.
  • Compound B exhibited selectivity over CDK9 with an IC50 of 1.8 µM .

Analgesic Properties

Research on derivatives of pyrrolo[3,4-c]pyridine indicated that certain compounds displayed analgesic effects comparable to morphine in animal models. The "writhing test" demonstrated that these derivatives were more effective than aspirin .

Pharmacological Applications

The compound's potential applications extend into therapeutic areas including:

  • Cancer treatment : Due to its inhibitory effects on key kinases involved in tumor growth.
  • Pain management : As a potential analgesic alternative with reduced side effects compared to traditional opioids.

Q & A

Q. What synthetic strategies are effective for constructing the pyrrolo[3,4-b]pyridine-carbonyl-pyrazole scaffold?

The synthesis typically involves cyclocondensation reactions using trifluoroacetic acid (TFA) as a catalyst in toluene under reflux conditions. For example, ethyl 2-benzoyl-3,3-bis(methylthio)acrylate derivatives react with substituted pyrazol-5-amine precursors to form fused pyrazolo[3,4-b]pyridine cores. Reaction optimization includes solvent selection (toluene for high boiling point), stoichiometric ratios (1:1 molar equivalents), and TFA loading (30 mol%) to achieve yields >70% . Characterization via 1^1H/13^{13}C NMR and IR confirms regioselective carbonyl incorporation.

Q. How can structural purity be validated for this compound?

Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm. NMR spectroscopy resolves methyl group environments: the 1,3,5-trimethylpyrazole moiety shows distinct singlets at δ 2.1–2.3 ppm, while the pyrrolopyridine carbonyl appears as a downfield 13^{13}C signal (~170 ppm). Mass spectrometry (ESI+) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 356.2) .

Q. What preliminary biological screening methods are applicable?

In vitro assays for kinase inhibition or receptor binding (e.g., GABAA_A) are recommended. For GABAA_A subtype selectivity, competitive binding studies using 3^3H-flunitrazepam and recombinant α-subunits (α1–α5) quantify Ki_i values. Example α1 Ki_i = 50.1 nM vs. α5 Ki_i >15 µM, indicating α1/α2 selectivity .

Advanced Research Questions

Q. How can molecular docking elucidate binding modes with Bcl-xL or GABAA_AA​ receptors?

Using X-ray structures (e.g., PDB: 4QVF for Bcl-xL), dock the compound into hydrophobic pockets via Schrödinger Maestro. Key interactions:

  • Pyrazole methyl groups with Leu108/Val126 (Bcl-xL).
  • Pyrrolopyridine carbonyl with Arg139 (GABAA_A α1).
    Free energy calculations (MM-GBSA) predict ΔGbind_{bind} values within ±2 kcal/mol of experimental data .

Q. What strategies improve metabolic stability in vivo?

  • Deuteration : Replace methyl groups with CD3_3 to slow CYP450 oxidation.
  • Prodrugs : Esterify the carbonyl to enhance bioavailability (e.g., ethyl carbonate prodrugs hydrolyzed in plasma).
  • PEGylation : Attach polyethylene glycol (PEG) to the pyridine nitrogen to reduce hepatic clearance .

Q. How to resolve contradictory activity data across cell lines?

Contradictions (e.g., high potency in HeLa vs. low in MCF-7) may arise from differential expression of target proteins or efflux pumps (e.g., P-gp). Mitigation steps:

  • qPCR/Western blot : Quantify target protein levels.
  • Efflux inhibition : Co-treat with verapamil (P-gp inhibitor) to normalize IC50_{50} values .

Q. What analytical methods quantify degradation products under stressed conditions?

Forced degradation (acid/base/oxidative stress) followed by UPLC-MS/MS identifies major impurities:

  • Acidic hydrolysis : Cleavage of the pyrrolopyridine ring (m/z 128.1 fragment).
  • Oxidation : Sulfoxide formation at the pyrazole methyl (Δm/z +16) .

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